molecular formula C9H12ClN B1214442 2-(4-Chlorophenyl)propan-1-amine CAS No. 4806-79-5

2-(4-Chlorophenyl)propan-1-amine

Cat. No. B1214442
CAS RN: 4806-79-5
M. Wt: 169.65 g/mol
InChI Key: FLACJAGRDZAFJF-UHFFFAOYSA-N
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Description

Synthesis Analysis

The synthesis of related chlorophenyl compounds typically involves base-catalyzed Claisen-Schmidt condensation reactions, as seen in the preparation of chalcone derivatives (Salian et al., 2018). Such methodologies could be adapted for the synthesis of 2-(4-Chlorophenyl)propan-1-amine, emphasizing the utility of base-catalyzed reactions in accessing chlorophenyl compounds.

Molecular Structure Analysis

Studies on compounds with chlorophenyl groups, such as the one by Nadaf et al. (2019), reveal insights into molecular geometries and intermolecular interactions (Nadaf et al., 2019). These analyses, including single crystal X-ray diffraction, highlight the structural nuances that can influence the reactivity and properties of chlorophenyl compounds.

Chemical Reactions and Properties

Chemical properties of chlorophenyl-containing compounds involve a variety of interactions, including hydrogen bonding and π-π stacking, as detailed in the synthesis and characterization of alkyl-substituted N,4-diphenyl thiazole-2-amines (Nadaf et al., 2019). These interactions are crucial for understanding the reactivity and potential applications of 2-(4-Chlorophenyl)propan-1-amine in various chemical contexts.

Physical Properties Analysis

The physical properties of chlorophenyl compounds can be inferred from studies on similar structures, where factors such as crystallinity, melting points, and solubility play significant roles. The crystalline structure analysis, as seen in the work by Salian et al. (2018), provides a basis for understanding the physical state and stability of these compounds under different conditions (Salian et al., 2018).

Chemical Properties Analysis

The reactivity and chemical behavior of 2-(4-Chlorophenyl)propan-1-amine can be deduced from studies focusing on the electrophilic amination and other reactions involving chlorophenyl groups. For example, the study by Bombek et al. (2004) on electrophilic amination showcases the potential pathways for functionalizing chlorophenyl compounds, indicating the versatility of these groups in synthesis (Bombek et al., 2004).

Scientific Research Applications

1. Chemical Synthesis

“2-(4-Chlorophenyl)propan-2-amine” is a compound that is used in various areas of research including Life Science, Material Science, Chemical Synthesis, Chromatography, and Analytical studies . It is typically stored at ambient temperature and is available in liquid form .

2. Pharmaceutical Applications

In the pharmaceutical industry, “2-(4-Chlorophenyl)propan-2-amine” is used in the synthesis of enantiopure drug-like 1-(3′,4′-disubstituted phenyl)propan-2-amines . This process involves the use of immobilised whole-cell biocatalysts with ®-transaminase activity . The ®-enantiomers could be produced with 88–89% conversion and >99% ee, while the (S)-enantiomers could be selectively obtained as the unreacted fraction of the corresponding racemic amines in kinetic resolution with >48% conversion and >95% ee .

3. Neurobiology

“2-(4-Chlorophenyl)propan-1-amine” is also known as para-Chloroamphetamine (PCA), a substituted amphetamine and monoamine releaser similar to MDMA . It has substantially higher neurotoxicity, thought to be due to the unrestrained release of both serotonin and dopamine by a metabolite . It is used as a neurotoxin by neurobiologists to selectively kill serotonergic neurons for research purposes .

4. Designer Drug

PCA has been detected as an apparent designer drug . It’s related to 3-chloroamphetamine, which is even more potent as a releaser of dopamine and serotonin but slightly less neurotoxic .

5. Biological Potential of Indole Derivatives

Indole derivatives possess various biological activities, i.e., antiviral, anti-inflammatory, anticancer, anti-HIV, antioxidant, antimicrobial, antitubercular, antidiabetic, antimalarial, anticholinesterase activities, etc . This has created interest among researchers to synthesize a variety of indole derivatives .

6. Use in Material Science

“2-(4-Chlorophenyl)propan-2-amine” is used in various areas of research including Life Science, Material Science, Chemical Synthesis, Chromatography, and Analytical studies . It is typically stored at ambient temperature and is available in liquid form .

7. Use in Analytical Studies

This compound is also used in analytical studies. It can be used as a reference material or a calibration standard in analytical measurements .

8. Synthesis of Indole Derivatives

Among the tested compounds, compounds 4-(2-amino-6-(2-(4-chlorophenyl)-1H-indol-3-yl)pyrimidin-4-yl)phenol (36) and 4-(4-aminophenyl)-6-(2-(4-chlorophenyl)-1H-indol-3-yl)pyrimidin-2-amine (37) showed 87.4 and 88.2% inflammation inhibition using paw edema, 78.5 and 76.6% inhibition of acetic acid-induced writhings .

properties

IUPAC Name

2-(4-chlorophenyl)propan-1-amine
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C9H12ClN/c1-7(6-11)8-2-4-9(10)5-3-8/h2-5,7H,6,11H2,1H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

FLACJAGRDZAFJF-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(CN)C1=CC=C(C=C1)Cl
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C9H12ClN
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID30963992
Record name 2-(4-Chlorophenyl)propan-1-amine
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Molecular Weight

169.65 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

2-(4-Chlorophenyl)propan-1-amine

CAS RN

4806-79-5
Record name 4-Chloro-β-methylbenzeneethanamine
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Record name 4-Chloro-beta-methylphenethylamine
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Record name 2-(4-Chlorophenyl)propan-1-amine
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Record name 4-chloro-β-methylphenethylamine hydrochloride
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Record name 4-CHLORO-.BETA.-METHYLBENZENEETHANAMINE
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